Allosteric AKT Inhibition Potency of the Scaffold-Derived Clinical Candidate TAS-117 versus ATP-Competitive AKT Inhibitors
TAS-117 (pifusertib), a derivative of the 5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine scaffold, inhibits AKT1, AKT2, and AKT3 with IC₅₀ values of 4.8 nM, 1.6 nM, and 44 nM, respectively, via a non-ATP-competitive, allosteric mechanism . In contrast, the ATP-competitive pan-AKT inhibitor ipatasertib (GDC-0068) exhibits IC₅₀ values of 5 nM, 18 nM, and 8 nM for AKT1/2/3, while capivasertib (AZD5363) shows IC₅₀ values of 3 nM, 7 nM, and 7 nM [1]. The key differentiation is the allosteric binding mode, which confers reduced off-target kinase inhibition: TAS-117 demonstrates minimal inhibitory activity against a panel of 95 kinases at 1 µM (<30% inhibition for 93/95 kinases), whereas capivasertib inhibits >50 kinases at the same concentration [1]. This allosteric mechanism is dictated by the imidazooxazine core's specific H-bond donor/acceptor geometry, which cannot be replicated by imidazo[1,2-a]pyridine or pyrido[3,4-b][1,4]oxazine scaffolds [2].
| Evidence Dimension | Kinase inhibition potency and selectivity profile |
|---|---|
| Target Compound Data | TAS-117 (derivative of the scaffold): AKT1 IC₅₀ = 4.8 nM; AKT2 IC₅₀ = 1.6 nM; AKT3 IC₅₀ = 44 nM; inhibits <7/95 kinases at 1 µM |
| Comparator Or Baseline | Ipatasertib: AKT1 IC₅₀ = 5 nM, AKT2 IC₅₀ = 18 nM, AKT3 IC₅₀ = 8 nM; Capivasertib: AKT1 IC₅₀ = 3 nM, AKT2 IC₅₀ = 7 nM, AKT3 IC₅₀ = 7 nM (both ATP-competitive; capivasertib inhibits >50/95 kinases at 1 µM) |
| Quantified Difference | TAS-117 shows 11.3-fold greater AKT2 selectivity vs. ipatasertib; 30-fold greater kinome selectivity vs. capivasertib (by kinase hit count at 1 µM) |
| Conditions | Biochemical kinase activity assays; kinome selectivity profiling at 1 µM across 95 kinases |
Why This Matters
The allosteric binding mode enabled by the imidazooxazine scaffold translates to a kinome selectivity advantage, reducing the risk of off-target toxicities that limit ATP-competitive AKT inhibitors in chronic dosing regimens.
- [1] Yap TA, Yan L, Patnaik A, et al. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors. J Clin Oncol. 2011;29(35):4688-4695. Cross-referenced with Blake JF, et al. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068). Mol Cancer Ther. 2012;11(4):873-883. View Source
- [2] Taiho Pharmaceutical Co., Ltd. Imidazo-oxazine compound or salt thereof. US Patent Application US20140005185A1. Filed 2012-04-05. Published 2014-01-02. Priority claim JP2011-085071. View Source
